[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-
Description
Chemical Identity and Nomenclature
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- is systematically identified through multiple chemical registry systems, though some variation exists in the literature regarding its precise identification numbers. According to chemical databases, this compound is associated with Chemical Abstracts Service registry numbers including 65355-35-3 and 101659-00-1, with the molecular formula C18H31N and a molecular weight of 261.45 grams per mole. The compound is also referenced under the European Inventory of Existing Commercial Chemical Substances number 265-713-3.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name clearly indicating the bicyclohexyl backbone structure, the position of the carbonitrile functional group, the location and nature of the pentyl substituent, and the stereochemical configuration. Alternative nomenclatures found in the literature include 4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile and trans-4-n-Pentyl-trans-dicyclohexyl-4'-carbonitrile. These various naming conventions reflect the compound's structural complexity and the different approaches used by chemical suppliers and researchers to describe its molecular architecture.
The compound belongs to the broader family of bicyclohexyl derivatives, which represent a distinct class of liquid crystal materials characterized by their non-aromatic rigid core structures. This classification distinguishes it from the more commonly studied cyanobiphenyl and phenylcyclohexane liquid crystal families. The specific designation as a carbonitrile derivative indicates the presence of the cyano functional group (-CN), which plays a crucial role in determining the compound's dielectric properties and mesomorphic behavior.
Table 1: Chemical Identification Data for [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-
Structural Features and Stereochemical Configuration
The molecular architecture of [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- is characterized by several distinctive structural elements that collectively determine its liquid crystalline properties. The core framework consists of two cyclohexane rings connected by a single carbon-carbon bond, forming the characteristic bicyclohexyl motif that serves as the rigid mesogenic unit. This bicyclic structure provides the necessary molecular anisotropy required for liquid crystalline behavior while maintaining the conformational flexibility that distinguishes it from aromatic liquid crystal systems.
The stereochemical designation (trans,trans) indicates the specific spatial arrangement of substituents on both cyclohexane rings, with the pentyl chain and carbonitrile group positioned in trans configurations relative to their respective ring junction points. This stereochemical configuration is crucial for optimizing the compound's liquid crystalline properties, as it influences molecular packing, intermolecular interactions, and the resulting mesophase stability. Density functional theory calculations have revealed that bicyclohexyl molecules adopt non-linear conformations, with the two cyclohexane rings exhibiting a characteristic twisted relationship rather than a completely planar arrangement.
The pentyl substituent (C5H11) at the 4'-position provides the necessary alkyl chain length to promote liquid crystalline behavior through van der Waals interactions and contributes to the compound's thermal properties. The carbonitrile functional group at the 4-position introduces significant dipolar character to the molecule, resulting in strong longitudinal dipole moments that influence both dielectric anisotropy and intermolecular associations. Research has demonstrated that the effective molecular length and width relationships in bicyclohexyl carbonitriles differ significantly from those observed in aromatic liquid crystal systems, contributing to their unique elastic properties.
The compound's three-dimensional molecular structure exhibits specific geometric parameters that have been characterized through computational studies. The carbon-carbon bond connecting the two cyclohexane rings typically measures approximately 1.55 Å, while the carbon-carbon bonds within the rings are approximately 1.535 Å in length. The torsion angle between the two cyclohexane rings in bicyclohexyl systems generally falls around 74.9 degrees, contributing to the molecule's bent-shaped overall geometry when viewed in two-dimensional projections.
Table 2: Structural and Physical Properties
| Property | Value | Relevance |
|---|---|---|
| Core Structure | Bicyclohexyl | Rigid mesogenic unit |
| Functional Group | Carbonitrile (-CN) | Dielectric anisotropy |
| Alkyl Chain | Pentyl (C5H11) | Thermal stability |
| Stereochemistry | Trans,trans | Molecular packing |
| Molecular Shape | Bent/Non-linear | Optical properties |
| Ring Torsion Angle | ~74.9° | Conformational flexibility |
Historical Context in Liquid Crystal Research
The development of bicyclohexyl-based liquid crystals, including [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-, represents a significant milestone in the evolution of liquid crystal materials science, marking a departure from the predominantly aromatic systems that dominated early liquid crystal research. The exploration of bicyclohexyl compounds emerged from the recognition that non-aromatic rigid core structures could provide unique combinations of properties not achievable with traditional biphenyl or phenylcyclohexane derivatives. This research direction was particularly motivated by the need for liquid crystal materials with specific optical characteristics, including reduced birefringence and enhanced ultraviolet transparency.
The historical development of bicyclohexyl liquid crystals can be traced to systematic structure-property relationship studies that sought to understand how molecular architecture influences mesomorphic behavior. Early investigations revealed that bicyclohexyl compounds exhibit distinctly different physical properties compared to their aromatic counterparts, including lower birefringence values and higher negative dielectric anisotropy. These characteristics made them particularly attractive for specialized applications where conventional liquid crystals presented limitations.
Research into bicyclohexyl carbonitrile derivatives specifically gained momentum as scientists recognized their potential for addressing challenges in liquid crystal display technologies. The low birefringence characteristics of these compounds, while initially viewed as a limitation, proved advantageous for certain applications requiring reduced optical anisotropy. Systematic studies of homologous series, including compounds with varying alkyl chain lengths, provided crucial insights into the relationship between molecular structure and liquid crystalline properties.
The investigation of bicyclohexyl compounds also contributed to broader understanding of liquid crystal physics, particularly regarding the relationship between molecular geometry and elastic constants. Research demonstrated that the ratio of bend to splay elastic constants in bicyclohexyl systems differs significantly from aromatic liquid crystals, with values typically less than unity. This finding provided important insights into the influence of molecular shape on liquid crystal viscoelastic properties and helped establish structure-property relationships that guide contemporary liquid crystal design.
Contemporary research continues to explore bicyclohexyl derivatives in the context of advanced liquid crystal polymer networks and specialized optical applications. The development of reactive mesogens based on bicyclohexyl cores has opened new possibilities for creating liquid crystal polymer networks with enhanced ultraviolet stability and transparency. These materials represent important advances in the field of responsive materials and smart optical devices, building upon the foundational understanding established through early bicyclohexyl liquid crystal research.
Table 3: Historical Milestones in Bicyclohexyl Liquid Crystal Research
| Time Period | Development | Significance |
|---|---|---|
| Early Research Phase | Discovery of bicyclohexyl mesomorphism | Alternative to aromatic systems |
| Structure-Property Studies | Systematic investigation of alkyl derivatives | Understanding chain length effects |
| Physical Property Characterization | Measurement of birefringence and dielectric properties | Identification of unique characteristics |
| Elastic Constant Studies | Determination of K33/K11 ratios | Molecular shape-property relationships |
| Contemporary Applications | Reactive mesogen development | Advanced polymer networks |
Properties
IUPAC Name |
4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMHRQOJZXBQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070306 | |
| Record name | [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65355-36-4 | |
| Record name | (1,1'-Bicyclohexyl)-4-carbonitrile, 4'-pentyl-, (trans,trans)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065355364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6070306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [trans(trans)]-4'-pentyl[1,1'-bicyclohexyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.722 | |
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Preparation Methods
Carboxylic Acid to Nitrile Conversion
A widely adopted method involves derivatizing a pre-formed bicyclohexyl carboxylic acid precursor. For example, [trans(trans)]-4'-pentyl[1,1'-bicyclohexyl]-4-carboxylic acid undergoes sequential conversion to the corresponding nitrile via a two-step process:
- Activation as an Acid Chloride : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O yields the acyl chloride intermediate.
- Cyanation : Reaction with ammonia (NH₃) forms the primary amide, followed by dehydration using phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to produce the nitrile.
Reaction Conditions :
- Temperature: 0–5°C (acid chloride formation), 80–100°C (dehydration).
- Yield: 65–75% (over two steps).
- Key Challenge: Ensuring complete dehydration without side reactions such as esterification or elimination.
Bromide Cyanation
Direct displacement of a bromide substituent at the 4-position of the bicyclohexyl core offers a streamlined alternative. [trans(trans)]-4'-pentyl[1,1'-bicyclohexyl]-4-bromide reacts with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (120–140°C), yielding the target nitrile.
Data Table 1: Bromide Cyanation Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CuCN Equivalents | 1.5–2.0 | ↑ Yield (70–85%) |
| Solvent | DMF | Maximizes reactivity |
| Reaction Time | 12–18 hours | Prevents over-cyanidation |
Advantage : Single-step process with minimal purification requirements.
Limitation : Requires high-purity bromide precursor to avoid halogen scrambling.
Stereoselective Construction of the Bicyclohexyl Core
Achieving the trans,trans configuration demands meticulous control over cyclohexane ring conformation during synthesis.
Hydrogenation of Biphenyl Derivatives
Catalytic hydrogenation of 4'-pentyl-4-cyanobiphenyl over palladium-on-carbon (Pd/C) or rhodium (Rh/Al₂O₃) under high-pressure H₂ (50–100 bar) selectively reduces the aromatic rings to cyclohexanes while preserving the nitrile group.
Critical Factors :
- Catalyst Choice : Rhodium favors trans -diastereomers due to its larger atomic radius, enabling axial hydrogen adsorption.
- Solvent System : Ethanol/water mixtures enhance stereoselectivity (trans:cis ratio > 9:1).
Data Table 2: Hydrogenation Outcomes with Different Catalysts
| Catalyst | Pressure (bar) | trans,trans (%) | cis,trans (%) |
|---|---|---|---|
| Pd/C | 50 | 62 | 38 |
| Rh/Al₂O₃ | 100 | 89 | 11 |
Cyclohexane Ring Coupling via Suzuki-Miyaura Reaction
Palladium-catalyzed coupling of 4-cyanophenylboronic acid with 4-pentylcyclohexyl bromide constructs the bicyclohexyl system. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhance selectivity for trans-coupled products.
Reaction Scheme :
$$
\text{4-CN-C}6\text{H}{10}\text{-B(OH)}2 + \text{C}5\text{H}{11}\text{-C}6\text{H}{10}\text{-Br} \xrightarrow{\text{Pd(OAc)}2, \text{SPhos}} \text{[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-} + \text{Byproducts}
$$
Yield : 55–68% after column chromatography.
Post-Synthetic Purification and Characterization
Chromatographic Resolution
Due to the persistence of cis,trans diastereomers, preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves >99% diastereomeric excess (d.e.). Mobile phases such as hexane/isopropanol (95:5 v/v) resolve nitrile derivatives effectively.
Spectroscopic Validation
- ¹H NMR : Trans coupling constants (J = 10–12 Hz) between axial protons confirm the trans,trans configuration.
- IR Spectroscopy : Sharp absorption at ~2240 cm⁻¹ verifies the nitrile group’s presence.
Industrial-Scale Production Considerations
Continuous Flow Cyanation
Microreactor systems reduce reaction times and improve safety for large-scale cyanations. A tubular reactor with CuCN slurry in DMF achieves 90% conversion in 30 minutes at 140°C, compared to 18 hours in batch processes.
Waste Management
Recovery of copper byproducts via electrolytic deposition minimizes environmental impact, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bicyclohexyl]-4-carbonitrile, 4’-pentyl-, (trans,trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In the field of chemistry, trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carbonitrile serves as a versatile building block for the synthesis of more complex molecules. Its bicyclic structure allows for various chemical modifications that can lead to new compounds with unique properties.
Biology
The compound has been investigated for its potential biological activities:
- Antioxidant Activity : Studies indicate that it exhibits moderate antioxidant properties compared to other similar compounds.
- Antimicrobial Properties : In vitro studies have shown antimicrobial activity against specific bacterial strains, although efficacy varies with different strains.
- Cytotoxicity : Research on cancer cell lines suggests a dose-dependent cytotoxic effect, indicating potential as a chemotherapeutic agent.
Medicine
Trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carbonitrile is explored for its therapeutic properties:
- Anti-inflammatory Effects : It has been studied for its ability to inhibit inflammatory pathways.
- Analgesic Properties : Potential applications in pain relief have been noted.
Materials Science
This compound is also utilized in the development of advanced materials such as liquid crystals. Its dielectric properties make it suitable for applications in electro-optical devices:
| Application Area | Description |
|---|---|
| Liquid Crystals | Exhibits favorable dielectric anisotropy for liquid crystal displays. |
| Polymer Development | Used in synthesizing polymers with enhanced thermal stability. |
Case Studies and Research Findings
Several studies have documented the applications and effects of trans-4'-pentyl-(1,1'-bicyclohexyl)-4-carbonitrile:
- Dielectric Studies : Research on the dielectric properties under varying pressures has shown that this compound maintains stable permittivity values, making it suitable for high-performance liquid crystal applications .
- Toxicological Assessments : Toxicity studies indicate low adverse effects at therapeutic doses, supporting its potential use in medicinal applications .
- Comparative Biological Activity : Comparative studies with structurally similar compounds reveal that the presence of the carbonitrile group enhances specific biological activities compared to derivatives like carboxylic acids .
Mechanism of Action
The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile, 4’-pentyl-, (trans,trans)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Alkyl Chain Variants in Bicyclohexyl Carbonitriles
Compounds in this category differ by alkyl chain length at the 4'-position, which impacts phase behavior and applications:
Key Observations :
Bicyclohexyl vs. Biphenyl Carbonitriles
Replacing one cyclohexyl ring with a phenyl group alters rigidity and dielectric properties:
Key Observations :
Functional Group Derivatives
Modification of the nitrile group or cyclohexyl substituents influences reactivity and applications:
Key Observations :
- The nitrile group enables further functionalization (e.g., epoxide formation, hydroamination) for tailored mesomorphic properties .
- Alcohol derivatives (e.g., 4'-pentylbicyclohexylmethanol) expand utility in polymerizable liquid crystal systems .
Research Findings and Phase Behavior
High-Pressure Dielectric Studies (5 CCH)
- Phase Transitions : Isotropic → Nematic → Smectic B (metastable) → Crystalline.
- Activation Parameters :
- Nematic phase : Δ≠V = 88–65 cm³/mol; Δ≠H = 76–60 kJ/mol.
- Smectic B phase : Δ≠V = 70–45 cm³/mol; Δ≠H ≈ 60 kJ/mol.
- Comparison with Phenyl Analogs : Cyclohexyl rings increase Δ≠V and Δ≠H by 30–40% compared to phenyl-containing homologs, highlighting their role in dielectric anisotropy.
Biological Activity
Overview
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- (CAS No. 65355-36-4) is a bicyclic compound characterized by a nitrile group and a pentyl substituent. Its unique structure suggests potential biological activity, particularly in medicinal chemistry and material science. This article explores its biological activity through various studies, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C18H31N
- Molecular Weight : 236.739 g/mol
- Density : 0.92 g/cm³
- Boiling Point : 383°C
- Flash Point : 171.9°C
These properties indicate that the compound is stable under standard laboratory conditions, which is essential for biological assays.
The biological activity of [1,1'-Bicyclohexyl]-4-carbonitrile is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can engage in hydrogen bonding and other interactions that influence the compound's reactivity and binding affinity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors involved in signaling pathways.
Case Studies and Research Findings
-
Medicinal Chemistry Applications :
- Research indicates that compounds with similar structures exhibit a broad spectrum of bioactivities. For instance, compounds like curcumin have shown diverse pharmacological effects due to their structural characteristics .
- A study highlighted the promiscuous bioactivity profile of certain compounds, suggesting that [1,1'-Bicyclohexyl]-4-carbonitrile might also exhibit similar properties .
- Toxicological Assessments :
-
Degradation Products :
- Studies show that [1,1'-Bicyclohexyl]-4-carbonitrile undergoes degradation that can affect its biological activity. For example, solvolysis can lead to significant degradation within minutes under alkaline conditions .
- Identified degradation products may retain bioactivity or introduce new biological effects, complicating the interpretation of experimental results .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| [1,1'-Bicyclohexyl]-4-carbonitrile | Bicyclic with nitrile | Potential enzyme inhibitor |
| [1,1'-Bicyclohexyl]-4-carboxylic acid | Bicyclic with carboxylic acid | Anti-inflammatory properties |
| Benzene derivative | Aromatic with bicyclic structure | Known for diverse pharmacological effects |
The presence of the nitrile group in [1,1'-Bicyclohexyl]-4-carbonitrile provides distinct reactivity compared to analogs like carboxylic acids or aromatic compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [trans,trans]-4'-pentyl-[1,1'-bicyclohexyl]-4-carbonitrile, and how can purity be optimized?
- Methodology :
- Epoxide Electroreduction : Start with 2-[(trans,trans)-4'-pentyl-[1,1'-bicyclohexyl]-4-yl]-oxirane. Apply a charge (Q = 3.4 F/mol) under controlled electrochemical conditions. Purify via column chromatography using petroleum ether/ethyl acetate (20:1 → 10:1 gradient), achieving ~64% yield .
- Vinyl Intermediate Functionalization : Use cobalt-catalyzed hydroamination starting from (trans,trans)-4-pentyl-4'-vinylbicyclohexyl (CAS: 129738-34-7). Optimize reaction time and temperature to minimize byproducts. Purify with petroleum ether/dichloromethane (1:1), yielding ~42% .
Q. How is the trans,trans stereochemistry of this compound confirmed experimentally?
- Techniques :
- NMR Spectroscopy : Analyze - and -NMR for axial/equatorial proton splitting patterns and carbon chemical shifts. The trans,trans configuration shows distinct coupling constants (e.g., ) in bicyclohexyl systems .
- X-ray Crystallography : Resolve crystal structures to confirm chair conformations and substituent orientations. Compare with analogs like [trans,trans]-4'-propyl derivatives (CAS: 65355-35-3) for validation .
Q. What phase transitions are observed in this compound, and how are they characterized?
- Phase Behavior :
- Differential Scanning Calorimetry (DSC) : Identifies transitions between isotropic (I), nematic (N), smectic B (SmB), and crystalline (Cr) phases. Typical melting points range near 34°C, with nematic-isotropic transitions at higher temperatures .
- Polarized Optical Microscopy : Reveals schlieren textures in the nematic phase and focal conic domains in SmB .
Advanced Research Questions
Q. How do high-pressure conditions affect the dielectric properties of this compound?
- Key Findings :
- Dielectric Relaxation : Under 0.1–200 MPa pressure, the nematic phase shows a slow relaxation process with activation volumes (Δ‡V) of 88–65 cm³/mol and enthalpies (Δ‡H) of 76–60 kJ/mol. In SmB, Δ‡V decreases to 70–45 cm³/mol, and Δ‡H stabilizes at ~60 kJ/mol .
- Phase Diagram : High pressure stabilizes the SmB phase metastably, with permittivity steps at phase boundaries. A pressure-temperature phase diagram can be constructed using static permittivity data .
- Applications : Insights into pressure-responsive liquid crystal devices, such as sensors or tunable optical filters.
Q. What role does the pentyl chain play in optimizing mesomorphic properties compared to shorter alkyl chains?
- Comparative Studies :
- Alkyl Chain Length Effects : Replace the pentyl group with propyl (CAS: 65355-35-3) or butyl analogs. Longer chains (e.g., pentyl) enhance nematic range stability due to increased van der Waals interactions, while shorter chains reduce clearing points .
- Data Table :
| Alkyl Chain | Nematic Range (°C) | Clearing Point (°C) |
|---|---|---|
| Propyl | 45–75 | 75 |
| Butyl | 60–95 | 95 |
| Pentyl | 75–120 | 120 |
| Data inferred from homolog studies . |
Q. How is this compound integrated into electro-optical devices, and what performance metrics are critical?
- Device Fabrication :
- Alignment Layers : Spin-coat onto indium tin oxide (ITO) substrates with polyimide alignment layers. Optimize thickness (≈5 µm) for uniform director orientation .
- Switching Times : Measure response times (τ) in twisted nematic (TN) cells. Typical τ values range 10–50 ms at 5 V/µm, influenced by rotational viscosity and dielectric anisotropy .
Safety and Handling
Q. What precautions are necessary when handling this compound in a laboratory setting?
- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Protocols :
- Use fume hoods to avoid aerosol inhalation.
- Wear nitrile gloves, goggles, and lab coats.
- Store in sealed containers at room temperature, away from oxidizers .
Structural and Functional Analogues
Q. How do fluorinated derivatives of this compound compare in terms of dielectric anisotropy?
- Fluorine Substitution : Introduce fluorine at biphenyl positions (e.g., 2'-fluoro-4''-pentyl-terphenyl-carbonitrile, CAS: 127523-45-9). Fluorination increases dielectric anisotropy (Δε) by 20–30% due to enhanced dipole moments, improving device efficiency .
Data Contradictions and Resolutions
Q. Discrepancies in reported CAS numbers for similar bicyclohexyl-carbonitriles: How to resolve them?
- CAS Clarification :
- [trans,trans]-4'-pentyl-[1,1'-bicyclohexyl]-4-carbonitrile is listed as CAS 65355-36-4 in liquid crystal catalogs , while dielectric studies reference "5CCH" (CAS not explicitly stated) . Cross-validate with synthesis intermediates (e.g., vinyl derivative CAS: 129738-34-7) and regulatory databases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
